

Application Notes and Protocols for In Vivo Delivery of DDR1-IN-5

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DDR1-IN-5 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and invasion.[1] Dysregulation of DDR1 signaling is implicated in various pathological conditions, including cancer, fibrosis, and inflammation.[2] These application notes provide detailed protocols for the in vivo delivery of **DDR1-IN-5** to facilitate preclinical research and drug development efforts targeting DDR1.

Chemical Properties of DDR1-IN-5

Property	Value	Reference
IC50 (DDR1)	7.36 nM	[1]
IC50 (DDR1b autophosphorylation, Y513)	4.1 nM	[1]
Molecular Weight	Not available in search results	
Chemical Structure	Contains an alkyne group, making it suitable for click chemistry.	[1]



In Vivo Delivery of DDR1 Inhibitors: A Comparative Overview

While specific in vivo pharmacokinetic data for **DDR1-IN-5** is not publicly available, data from studies on other selective DDR1 inhibitors can provide valuable guidance for experimental design.



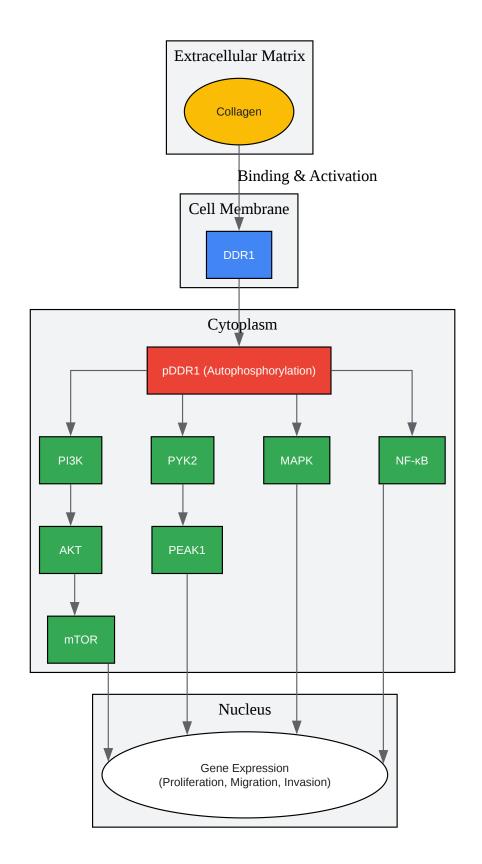
Inhibitor	Animal Model	Administrat ion Route	Dosage	Key Findings	Reference
7f (a 2- amino-2,3- dihydro-1H- indene-5- carboxamide derivative)	Orthotopic mouse models of pancreatic cancer	Oral (p.o.), twice daily	25 and 50 mg/kg	Significant inhibition of tumor progression. Good oral bioavailability (89.9%).	[3]
KI-301690	Pancreatic xenograft mouse model	Intraperitonea I (i.p.), five times a week	30 mg/kg	Synergistic anticancer activity with gemcitabine.	[4]
7rh	Syngeneic mouse model of lung adenocarcino ma	Intraperitonea I (i.p.), daily	8 mg/kg	Increased tumor growth in this specific model, suggesting complex roles of DDR1 in the tumor microenviron ment.	[5]
DDR1-IN-1	Not Specified	Oral (p.o.)	≥5 mg/mL in CMC-Na	A suggested formulation for oral administratio n.	[6]

Signaling Pathway of DDR1

The activation of DDR1 by its ligand, collagen, triggers a cascade of downstream signaling events that regulate various cellular processes. Understanding this pathway is critical for



interpreting the effects of DDR1 inhibition.



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Caption: DDR1 Signaling Pathway.

Experimental Protocols

Given that **DDR1-IN-5** is a small molecule inhibitor, likely with hydrophobic properties similar to other kinase inhibitors, the following protocols are proposed for its in vivo delivery.

Formulation of DDR1-IN-5 for In Vivo Administration

Objective: To prepare a stable and biocompatible formulation of **DDR1-IN-5** for oral or intraperitoneal administration in animal models.

Materials:

- **DDR1-IN-5** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- · Corn oil
- Carboxymethylcellulose sodium (CMC-Na)
- Sterile phosphate-buffered saline (PBS) or sterile water

Protocol 1: Formulation for Intraperitoneal (i.p.) Injection

This formulation is suitable for achieving rapid systemic exposure.

- Prepare a stock solution of **DDR1-IN-5** in DMSO at a concentration of 10-20 mg/mL.
- In a sterile microcentrifuge tube, add the required volume of the **DDR1-IN-5** stock solution.
- Add PEG300 to the tube. A common ratio is 10% DMSO, 40% PEG300.
- Vortex the mixture until the solution is clear.



- Add Tween 80 to the mixture (e.g., to a final concentration of 5%).
- Vortex again until the solution is clear.
- Add sterile PBS or sterile water to achieve the final desired concentration, making up the remaining volume (e.g., 45%).
- Vortex thoroughly before each injection to ensure a homogenous suspension.

Protocol 2: Formulation for Oral (p.o.) Gavage

This formulation is suitable for studies requiring daily dosing over a longer period.

- Weigh the required amount of DDR1-IN-5 powder.
- Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. This may require heating and stirring to fully dissolve.
- Suspend the DDR1-IN-5 powder in the 0.5% CMC-Na solution to the desired final concentration (e.g., 5 mg/mL).[6]
- Vortex or sonicate the suspension until it is uniform. Maintain stirring during administration to prevent settling.

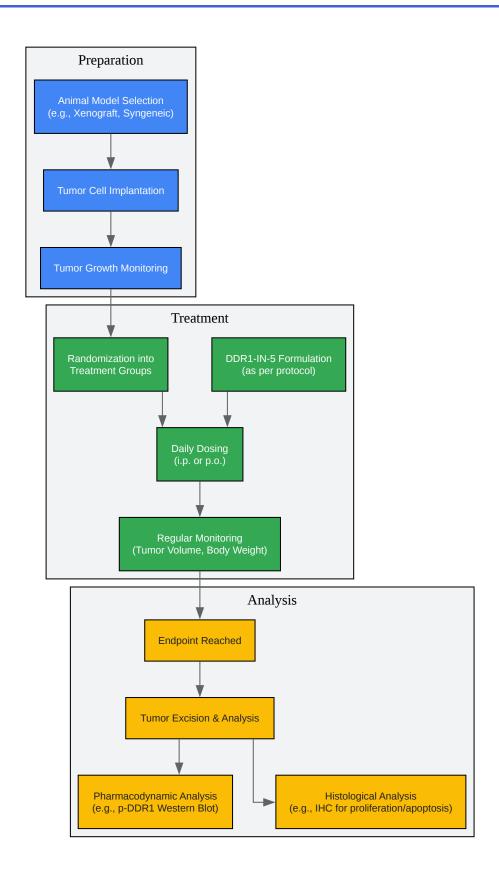
Alternative Oral Formulation:

- Dissolve DDR1-IN-5 in a small amount of DMSO.
- Add corn oil to the DMSO solution to achieve the final desired volume and concentration. A common ratio is 10% DMSO and 90% corn oil.[6]
- Vortex thoroughly before administration.

Experimental Workflow for In Vivo Efficacy Study

The following workflow outlines a typical preclinical study to evaluate the efficacy of **DDR1-IN-5** in a cancer model.





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Caption: In Vivo Efficacy Study Workflow.



Concluding Remarks

The provided protocols and data serve as a comprehensive guide for researchers initiating in vivo studies with **DDR1-IN-5**. The choice of formulation and administration route will depend on the specific experimental goals, the animal model used, and the desired pharmacokinetic profile. It is recommended to perform initial tolerability and pharmacokinetic studies to determine the optimal dosing regimen for the specific model system. The potent and selective nature of **DDR1-IN-5** makes it a valuable tool for elucidating the in vivo functions of DDR1 and for exploring its therapeutic potential.

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